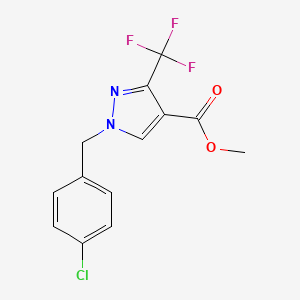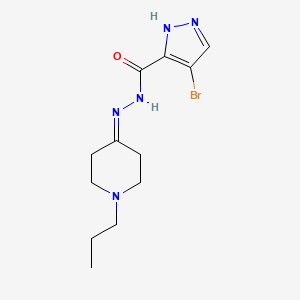
4-bromo-N'-(1-propylpiperidin-4-ylidene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N’~3~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~3~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazides with brominated pyrazoles under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~3~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, sodium thiolate, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, sodium thiolate, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazides and amines.
Substitution: Formation of azides, thiols, and substituted amines.
Scientific Research Applications
4-BROMO-N’~3~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~3~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 3-Bromopyrazole
- 4-Iodopyrazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-BROMO-N’~3~-[1-PROPYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both a bromine atom and a propyl-substituted tetrahydropyridine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H18BrN5O |
|---|---|
Molecular Weight |
328.21 g/mol |
IUPAC Name |
4-bromo-N-[(1-propylpiperidin-4-ylidene)amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H18BrN5O/c1-2-5-18-6-3-9(4-7-18)15-17-12(19)11-10(13)8-14-16-11/h8H,2-7H2,1H3,(H,14,16)(H,17,19) |
InChI Key |
COTCAYLYTXGAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=C(C=NN2)Br)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B10903337.png)
![N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10903339.png)
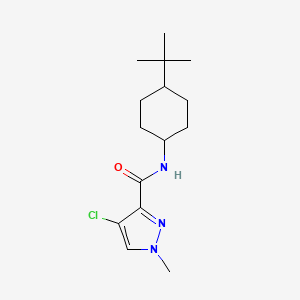
![4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B10903353.png)
![Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10903370.png)
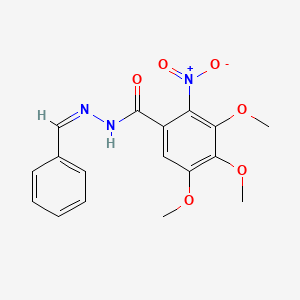
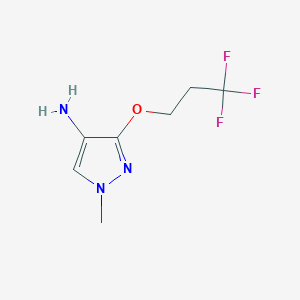
![ethyl 6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903393.png)
![(2Z)-N-acetyl-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B10903396.png)
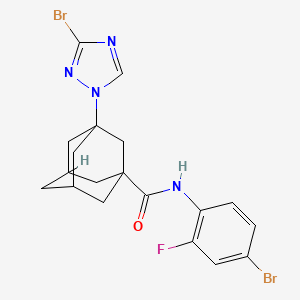
![7-(difluoromethyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10903404.png)
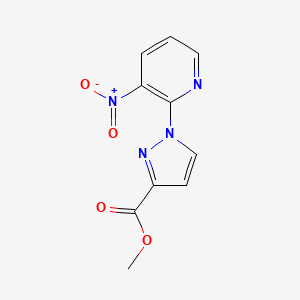
![5-Chloro-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B10903410.png)
